6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
6-Hydroxy-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylic acid is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is known for its unique structure, which includes a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid typically involves the enantioselective construction of the diazabicyclo[3.2.1]octane scaffold. One common method starts with the preparation of an acyclic starting material that contains the required stereochemical information. This is followed by a stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The process may include steps such as ring-closing reactions, selective oxidation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid: This compound shares a similar core structure but has different substituents, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c10-6(11)5-2-1-4-3-8(5)7(12)9(4)13/h4-5,13H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPSADBENEJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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